molecular formula C21H21N7O3S B4562728 3-(2-furyl)-6-{[3-(4-nitro-1H-pyrazol-1-yl)-1-adamantyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-furyl)-6-{[3-(4-nitro-1H-pyrazol-1-yl)-1-adamantyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B4562728
M. Wt: 451.5 g/mol
InChI Key: NJBMIZPIOARONL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-furyl)-6-{[3-(4-nitro-1H-pyrazol-1-yl)-1-adamantyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C21H21N7O3S and its molecular weight is 451.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 451.14265873 g/mol and the complexity rating of the compound is 769. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A series of novel compounds including 3,6-disubstituted [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives have been synthesized, with some showing significant antimicrobial activities. These compounds were evaluated against various strains of bacteria and fungi, demonstrating notable activities at higher concentrations. The chemical structures of these compounds were confirmed using spectral data, highlighting their potential as antibacterial and antifungal agents (Reddy & Reddy, 2010; Reddy & Reddy, 2011).

Antiproliferative and Anticancer Activity

Compounds bearing the triazolo[3,4-b][1,3,4]thiadiazole scaffold, including those with adamantyl moieties, were synthesized and screened for their antiproliferative activity against a panel of human cell lines. Certain derivatives demonstrated inhibitory effects on the growth of cancer cell lines, suggesting their potential use as anticancer agents. The crystal structure and synthesis pathways were thoroughly characterized, providing a basis for further investigation into their therapeutic applications (Khan et al., 2010).

Antioxidant Properties

Investigations into the in vitro antioxidant properties of triazolo-thiadiazole derivatives revealed potent activity, comparable to standard antioxidants. These findings suggest potential applications in combating oxidative stress-related diseases or as protective agents against oxidative damage (Sunil et al., 2010).

Structural and Energetic Characterization

Detailed analysis of the structural and energetic properties of triazolo[3,4-b][1,3,4]thiadiazole derivatives, including weak noncovalent interactions and their implications for molecular assembly, has been performed. Such studies are crucial for understanding the molecular basis of their biological activities and for designing derivatives with enhanced properties (Al-Wahaibi et al., 2022).

Properties

IUPAC Name

3-(furan-2-yl)-6-[[3-(4-nitropyrazol-1-yl)-1-adamantyl]methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O3S/c29-28(30)15-10-22-26(11-15)21-7-13-4-14(8-21)6-20(5-13,12-21)9-17-25-27-18(16-2-1-3-31-16)23-24-19(27)32-17/h1-3,10-11,13-14H,4-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBMIZPIOARONL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=C(C=N4)[N+](=O)[O-])CC5=NN6C(=NN=C6S5)C7=CC=CO7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-furyl)-6-{[3-(4-nitro-1H-pyrazol-1-yl)-1-adamantyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 2
3-(2-furyl)-6-{[3-(4-nitro-1H-pyrazol-1-yl)-1-adamantyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 3
3-(2-furyl)-6-{[3-(4-nitro-1H-pyrazol-1-yl)-1-adamantyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 4
Reactant of Route 4
3-(2-furyl)-6-{[3-(4-nitro-1H-pyrazol-1-yl)-1-adamantyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 5
3-(2-furyl)-6-{[3-(4-nitro-1H-pyrazol-1-yl)-1-adamantyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 6
Reactant of Route 6
3-(2-furyl)-6-{[3-(4-nitro-1H-pyrazol-1-yl)-1-adamantyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.